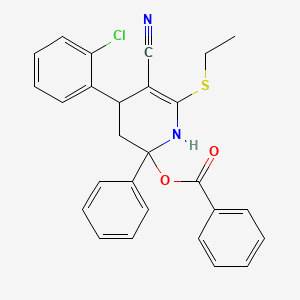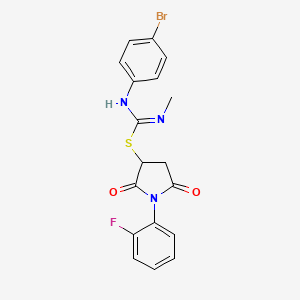![molecular formula C30H32N4O2S B11518794 13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B11518794.png)
13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[128002,1103,8015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile is a complex organic compound with a unique structure that includes multiple rings, an amino group, an ethoxyphenyl group, and a thia-diazapentacyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile typically involves multi-step organic synthesis. The process may start with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as the amino group, ethoxyphenyl group, and carbonitrile group. Each step requires specific reagents and conditions, such as:
Core Structure Formation: Cyclization reactions using catalysts like Lewis acids.
Functional Group Introduction: Amination reactions using amine sources, nitrile formation using cyanating agents, and ethoxylation using ethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Mild conditions with hydrogen peroxide in an aqueous medium.
Reduction: Anhydrous conditions with lithium aluminum hydride in ether.
Substitution: Solvent conditions vary, but common solvents include dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structural complexity and functional diversity make it a candidate for targeting specific biological pathways.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its rigid and multifunctional structure.
Mechanism of Action
The mechanism by which 13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, where the compound could act as an inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
13-amino-9-(4-methoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
13-amino-9-(4-hydroxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H32N4O2S |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C30H32N4O2S/c1-4-36-18-12-10-17(11-13-18)24-20(16-31)28-33-27(32)25-19-8-6-5-7-9-23(19)37-29(25)34(28)21-14-30(2,3)15-22(35)26(21)24/h10-13,24H,4-9,14-15H2,1-3H3,(H2,32,33) |
InChI Key |
MCJQFZUEIVKIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C3N=C(C4=C(N3C5=C2C(=O)CC(C5)(C)C)SC6=C4CCCCC6)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-{[3'-(3-chloro-4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11518715.png)
![N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11518722.png)
![2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11518737.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11518744.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11518746.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,4-dimethylphenyl)-N-methylcarbamimidothioate](/img/structure/B11518754.png)
![(4E)-4-{4-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11518769.png)
![7-{(Z)-(4-Chlorophenyl)[(2E)-(3-methoxybenzylidene)hydrazono]methyl}-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11518779.png)
![2-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11518781.png)



![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11518808.png)
